molecular formula C11H16N4O B11778199 1-(5-Aminopyridin-3-yl)piperidine-2-carboxamide

1-(5-Aminopyridin-3-yl)piperidine-2-carboxamide

Cat. No.: B11778199
M. Wt: 220.27 g/mol
InChI Key: SNJPXLZOKVKFDK-UHFFFAOYSA-N
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Description

1-(5-Aminopyridin-3-yl)piperidine-2-carboxamide is a chemical compound with the molecular formula C11H16N4O. This compound is characterized by the presence of an aminopyridine group attached to a piperidine ring, which is further connected to a carboxamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(5-Aminopyridin-3-yl)piperidine-2-carboxamide involves several steps. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with the preparation of 5-aminopyridine.

    Formation of Piperidine Ring: The aminopyridine is then reacted with a suitable reagent to form the piperidine ring.

    Carboxamide Formation:

Industrial production methods may involve catalytic hydrogenation and other advanced techniques to ensure high yield and purity .

Chemical Reactions Analysis

1-(5-Aminopyridin-3-yl)piperidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.

Common reagents used in these reactions include hydrogen gas, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(5-Aminopyridin-3-yl)piperidine-2-carboxamide is utilized in various fields of scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(5-Aminopyridin-3-yl)piperidine-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins involved in cellular signaling .

Comparison with Similar Compounds

1-(5-Aminopyridin-3-yl)piperidine-2-carboxamide can be compared with other similar compounds, such as:

  • 1-(5-Aminopyridin-2-yl)piperidine-3-carboxamide
  • 1-(5-Aminopyridin-2-yl)piperidine-4-carboxamide dihydrochloride

These compounds share similar structural features but differ in the position of the carboxamide group and other substituents. The unique positioning of the functional groups in this compound contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C11H16N4O

Molecular Weight

220.27 g/mol

IUPAC Name

1-(5-aminopyridin-3-yl)piperidine-2-carboxamide

InChI

InChI=1S/C11H16N4O/c12-8-5-9(7-14-6-8)15-4-2-1-3-10(15)11(13)16/h5-7,10H,1-4,12H2,(H2,13,16)

InChI Key

SNJPXLZOKVKFDK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C(=O)N)C2=CN=CC(=C2)N

Origin of Product

United States

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